Mercaptoethylguanidine hemisulfate salt
CAS No.: 3979-00-8
Cat. No.: VC0005393
Molecular Formula: C6H20N6O4S3
Molecular Weight: 336.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3979-00-8 |
---|---|
Molecular Formula | C6H20N6O4S3 |
Molecular Weight | 336.5 g/mol |
IUPAC Name | 2-(2-sulfanylethyl)guanidine;sulfuric acid |
Standard InChI | InChI=1S/2C3H9N3S.H2O4S/c2*4-3(5)6-1-2-7;1-5(2,3)4/h2*7H,1-2H2,(H4,4,5,6);(H2,1,2,3,4) |
Standard InChI Key | XJKZAAUVINNNNC-UHFFFAOYSA-N |
SMILES | C(CS)N=C(N)N.C(CS)N=C(N)N.OS(=O)(=O)O |
Canonical SMILES | C(CS)N=C(N)N.C(CS)N=C(N)N.OS(=O)(=O)O |
Appearance | Assay:≥98%A crystalline solid |
Chemical Structure and Physicochemical Properties
Molecular Composition and Structural Features
Mercaptoethylguanidine hemisulfate salt is a guanidine derivative functionalized with a mercaptoethyl group (-CHCHSH) and stabilized as a hemisulfate salt. The molecular formula reflects the presence of two mercaptoethylguanidine molecules associated with one sulfuric acid molecule, yielding a dimeric structure . Discrepancies in reported molecular weights (e.g., 336.5 g/mol in PubChem vs. 168.2 g/mol in Sigma-Aldrich datasheets) arise from differences in salt stoichiometry interpretation. The Sigma-Aldrich formulation () represents the monomeric form, whereas PubChem’s higher molecular weight accounts for the dimeric structure .
The compound’s 2D structure features a guanidine core linked to a thiol-terminated ethyl chain, enabling interactions with biological targets via hydrogen bonding and redox reactions. The hemisulfate salt enhances aqueous solubility, critical for in vivo applications .
Physicochemical Characteristics
Key physicochemical properties include:
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Solubility: Highly soluble in water (>50 mg/mL at 25°C) due to ionic sulfate interactions .
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Stability: Sensitive to oxidation; requires storage at 2–8°C under inert atmospheres .
Pharmacological Characterization
Inhibition of Nitric Oxide Synthase Isoforms
Mercaptoethylguanidine hemisulfate salt exhibits selectivity toward iNOS over endothelial (ecNOS) and neuronal (bNOS) isoforms. Comparative half-maximal effective concentrations (EC) are summarized below:
This selectivity is attributed to structural differences in the substrate-binding pockets of NOS isoforms. iNOS, which operates independently of calcium signaling, is more susceptible to competitive inhibition by mercaptoethylguanidine .
Peroxynitrite Scavenging Activity
Peroxynitrite (ONOO), a cytotoxic species formed from NO and superoxide, is neutralized by mercaptoethylguanidine via thiol-mediated electron transfer. The compound’s mercapto group donates a proton to peroxynitrite, forming nitrosothiol intermediates and reducing oxidative damage .
Mechanisms of Action in Disease Models
Anti-Inflammatory Effects
In murine models of endotoxin shock, mercaptoethylguanidine hemisulfate salt (10 mg/kg, intraperitoneal) improved survival rates by 40–50% over 42 hours . This effect correlates with reduced plasma NO levels and attenuated MAP kinase pathway dysregulation, which governs apoptosis and cytokine production .
Protection in Hemorrhagic Shock
Porcine studies demonstrate that the compound mitigates organ dysfunction in hemorrhagic shock by preserving mitochondrial integrity and reducing lipid peroxidation. Administered at 5 mg/kg intravenously, it restored mean arterial pressure by 30% within 60 minutes .
Therapeutic Applications and Clinical Relevance
Sepsis and Septic Shock
By suppressing iNOS-derived NO overproduction, mercaptoethylguanidine hemisulfate salt attenuates systemic vasodilation and multiorgan failure in sepsis. A phase I trial (NCT03458898) is evaluating its safety in critically ill patients .
Neurodegenerative Disorders
Preliminary data suggest that peroxynitrite scavenging may protect neurons in Alzheimer’s and Parkinson’s diseases. In vitro, the compound reduced tau protein hyperphosphorylation by 70% in hippocampal slices exposed to amyloid-beta peptides .
Comparative Analysis with Related Thiol Compounds
Compound | Structural Features | Primary Applications |
---|---|---|
Mercaptoethylamine | -NH terminus | Synthesis of chelating agents |
Thioglycolic Acid | -COOH group | Cosmetic depilatories |
2-Mercaptoethanol | Simple thiol | Protein disulfide reduction |
Mercaptoethylguanidine | Guanidine-thiol conjugate | iNOS inhibition, antioxidant |
The guanidine moiety in mercaptoethylguanidine enables unique charge interactions with enzymatic targets, distinguishing it from simpler thiols .
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